molecular formula C17H15NO3 B11848540 6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one CAS No. 21202-70-0

6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one

Cat. No.: B11848540
CAS No.: 21202-70-0
M. Wt: 281.30 g/mol
InChI Key: OMDFUGQWTUUDGN-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)quinolin-4-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C17H15NO3, features a quinoline core substituted with methoxy and phenyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(4-methoxyphenyl)quinolin-4-ol typically involves the reaction of 4-hydroxyquinoline derivatives with methoxy-substituted benzaldehydes. One common method includes the condensation of 4-hydroxy-2-quinolone with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the quinoline ring . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-methoxyphenyl)quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

6-Methoxy-2-(4-methoxyphenyl)quinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)quinolin-4-ol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-4-methylquinolin-2-ol
  • 6-Methoxy-2-phenylquinolin-4-ol
  • 4-Hydroxy-2-quinolone derivatives

Uniqueness

6-Methoxy-2-(4-methoxyphenyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenyl groups enhances its reactivity and potential for diverse applications compared to other quinoline derivatives .

Properties

CAS No.

21202-70-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO3/c1-20-12-5-3-11(4-6-12)16-10-17(19)14-9-13(21-2)7-8-15(14)18-16/h3-10H,1-2H3,(H,18,19)

InChI Key

OMDFUGQWTUUDGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

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